Thulium(III) oxalate

Description

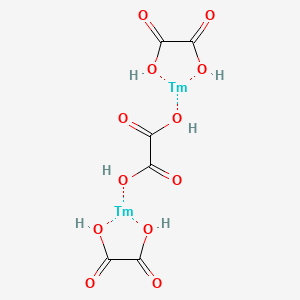

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6O12Tm2 |

|---|---|

Molecular Weight |

607.97 g/mol |

IUPAC Name |

oxalic acid;thulium |

InChI |

InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

InChI Key |

MIUIFFSRAZCVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Thulium(III) Chloride with Dimethyl Oxalate

The most widely documented method for preparing thulium(III) oxalate involves the reaction of thulium(III) chloride () with dimethyl oxalate in a biphasic solvent system. This approach, first described in foundational inorganic chemistry literature, proceeds via the following steps :

-

Dissolution of Precursors : An aqueous solution of is combined with a benzene solution of dimethyl oxalate. The biphasic system ensures controlled hydrolysis of dimethyl oxalate, releasing oxalate ions () gradually.

-

Precipitation : this compound hydrate precipitates as a white solid due to the low solubility of lanthanide oxalates in aqueous media. The reaction is typically carried out at room temperature with continuous stirring for 12–24 hours.

-

Washing and Drying : The precipitate is filtered, washed with deionized water to remove residual chloride ions, and dried under vacuum at 60–80°C to yield the hydrated form ().

Critical Parameters :

-

Stoichiometry : A molar ratio of 1:1.5 (:dimethyl oxalate) ensures complete precipitation.

-

Solvent Purity : Trace impurities in benzene or water can lead to co-precipitation of hydroxides or carbonates.

Direct Precipitation Using Oxalic Acid

Industrial-scale production often employs oxalic acid () as a cost-effective alternative to dimethyl oxalate. The process involves :

-

Acidic Dissolution : Thulium(III) nitrate or sulfate is dissolved in dilute nitric or sulfuric acid to prevent premature hydrolysis.

-

Oxalate Addition : A 0.5–1.0 M oxalic acid solution is added dropwise to the thulium salt solution under vigorous stirring. The pH is maintained between 1.5 and 3.0 to optimize oxalate ion activity while avoiding thulium hydroxide formation .

-

Aging and Filtration : The slurry is aged at 60–80°C for 2–4 hours to enhance crystallinity, followed by vacuum filtration and ethanol washing to remove excess acid.

Table 1: Industrial-Grade this compound Specifications (American Elements)

| Property | Value |

|---|---|

| Purity | 99% (2N) to 99.999% (5N) |

| Appearance | White powder |

| Solubility in | Insoluble |

| Bulk Density | 1.2–1.5 g/cm³ |

Thermal Decomposition of Hydrated Forms

Hydrated this compound () undergoes stepwise dehydration and decomposition upon heating :

-

Dehydration : Heating to 120–150°C under vacuum removes lattice water, yielding the dihydrate ().

-

Anhydrous Oxalate Formation : Further heating to 250–300°C produces anhydrous .

-

Calcination to Oxide : At 600–800°C in air, the oxalate decomposes to via intermediate carbonate species :

Thermal Analysis Data (TGA/DSC) :

-

Weight Loss : 18–22% at 120°C (hydration water), 45–50% at 600°C (oxalate decomposition).

-

Exothermic Peaks : Observed at 320°C (crystalline phase transition) and 650°C (oxide formation).

Hydrothermal Synthesis for Nanostructured Oxalates

Recent advances utilize hydrothermal methods to produce nanocrystalline this compound with controlled morphology :

-

Reagent Mixing : and oxalic acid are dissolved in a 1:3 molar ratio in deionized water.

-

Hydrothermal Treatment : The solution is sealed in a Teflon-lined autoclave and heated at 180°C for 12–48 hours.

-

Product Isolation : The resulting nanocrystals are centrifuged, washed with ethanol, and dried at 80°C.

Morphological Control :

-

pH : Adjusting pH to 2.5–3.5 yields rod-like particles (200–500 nm length), while pH > 4 produces spherical aggregates .

-

Additives : Sodium citrate (0.1 M) modifies surface energy, enabling the synthesis of monodisperse nanoparticles .

Mechanochemical Synthesis

Solid-state mechanochemistry offers a solvent-free alternative for anhydrous this compound synthesis :

-

Grinding : Stoichiometric amounts of and oxalic acid dihydrate are ball-milled for 2–4 hours.

-

In Situ Reaction : Mechanical energy induces the reaction:

-

Thermal Activation : Post-milling annealing at 200°C ensures complete conversion.

Advantages :

-

Eliminates solvent waste.

-

Suitable for radiation-sensitive applications (e.g., nuclear fuel cycles) .

Quality Control and Analytical Characterization

Ensuring product fidelity requires multi-technique validation:

Chemical Reactions Analysis

Thulium(III) oxalate undergoes various chemical reactions:

Decomposition: Heating this compound pentahydrate results in the formation of thulium(III) oxide.

Reaction with Hydrochloric Acid: This compound reacts with hydrochloric acid to form thulium(III) chloride and oxalic acid.

Scientific Research Applications

Optoelectronic Applications

Thulium Emission Characteristics:

Thulium ions exhibit unique optical properties, emitting blue light when excited. This characteristic makes thulium(III) oxalate particularly useful in optoelectronic devices such as flat panel displays and light-emitting diodes (LEDs). The compound can emit wavelengths of 375 nm (ultraviolet) and 465 nm (visible blue), which are critical for applications in low radiation detection technologies, including detection badges used in medical and industrial settings .

Table 1: Optical Emission Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength (UV) | 375 nm |

| Emission Wavelength (Visible) | 465 nm |

| Excitation Source | X-ray bombardment |

Medical Imaging and Therapeutics

Role in Imaging Techniques:

this compound is being researched for its potential use in medical imaging techniques such as magnetic resonance imaging (MRI). Its luminescent properties can enhance contrast in imaging, making it easier to detect abnormalities within biological tissues. The compound's ability to be excited by specific wavelengths allows for targeted imaging applications .

Case Study: MRI Contrast Enhancement

A study demonstrated that incorporating thulium ions into MRI contrast agents significantly improved image clarity and resolution. The research indicated that thulium-based agents could provide better differentiation between healthy and pathological tissues compared to conventional contrast agents .

Materials Science

Synthesis of Advanced Materials:

this compound can serve as a precursor for synthesizing thulium oxide, a material with applications in ceramics and phosphors. When heated, this compound decomposes to form thulium oxide, which is utilized in various high-tech applications including solid-state lasers and phosphorescent materials .

Table 2: Thermal Decomposition of this compound

| Reaction Step | Product | Temperature Range |

|---|---|---|

| Decomposition of Pentahydrate | Dihydrate | 200-300 °C |

| Further Heating to Obtain Thulium Oxide | Thulium Oxide | >300 °C |

Catalytic Applications

Potential Catalytic Uses:

Research indicates that this compound may have catalytic properties beneficial for various chemical reactions. Its ability to stabilize certain reaction intermediates can enhance reaction rates in organic synthesis processes .

Case Study: Catalysis in Organic Reactions

In a recent study, this compound was tested as a catalyst for the oxidation of alcohols to aldehydes. The results showed that the presence of thulium ions significantly increased the yield and selectivity of the desired products compared to traditional catalysts .

Mechanism of Action

The mechanism of action of thulium(III) oxalate involves its ability to emit light upon excitation. This property is utilized in applications such as low radiation detection. The molecular targets and pathways involved in this process are related to the excitation and emission of light by thulium ions .

Comparison with Similar Compounds

Functional Differences :

- Reactivity : Tm₂O₃ is less hygroscopic than the oxalate and is stable in air, making it preferable for high-temperature processes .

- Luminescence: Tm₂O₃ is used in solid-state lasers, while the oxalate’s blue emission is exploited in display technologies .

Thulium(III) Nitrate Hydrate (Tm(NO₃)₃·xH₂O)

Functional Differences :

- Chemical Behavior : The nitrate’s oxidizing nature limits its use in organic synthesis compared to the oxalate, which is a milder reactant .

- Thermal Stability : Nitrates decompose at lower temperatures (~200°C), whereas oxalates form stable oxides upon calcination .

Thulium(III) Sulfate Octahydrate (Tm₂(SO₄)₃·8H₂O)

Functional Differences :

- Ionic Character : Sulfate’s high solubility enables its use in aqueous systems, unlike the oxalate, which is favored in solid-state synthesis .

Thulium(III) Fluoride (TmF₃)

Functional Differences :

- Optical Properties : TmF₃ is used in infrared lenses and lasers, while the oxalate’s applications focus on visible-light emitters .

Q & A

Basic: What are the standard protocols for synthesizing Thulium(III) oxalate complexes in laboratory settings?

Methodological Answer:

this compound synthesis typically involves reacting thulium salts (e.g., Thulium(III) nitrate hexahydrate) with oxalic acid under controlled pH and temperature. A common approach includes:

Precipitation Method : Dissolve Thulium(III) nitrate hexahydrate in deionized water, then slowly add oxalic acid solution while stirring. Maintain pH between 2–3 to avoid premature hydrolysis .

Redox Titration : For quantitative analysis of oxalate content, use potassium permanganate (KMnO₄) titration in acidic conditions, as described for analogous rare-earth oxalate complexes .

Purification : Filter the precipitate, wash with ethanol/water mixtures, and dry under vacuum. Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

Key techniques include:

- FTIR Spectroscopy : Identify oxalate ligand vibrations (e.g., C=O stretching at ~1600–1700 cm⁻¹) and Tm–O bonding modes .

- UV-Vis-NIR Spectroscopy : Detect f-f transitions of Tm³⁺ ions (e.g., peaks at ~800 nm and 1200 nm) to confirm electronic structure .

- Thermogravimetric Analysis (TGA) : Determine dehydration steps and thermal stability by monitoring mass loss at 100–300°C (water loss) and 400–600°C (oxalate decomposition) .

Data interpretation should cross-reference published spectra for Tm³⁃oxalate systems and account for solvent or matrix effects .

Advanced: How can researchers resolve discrepancies in reported thermodynamic stability constants of this compound across studies?

Methodological Answer:

Discrepancies often arise from variations in ionic strength, temperature, or analytical methods. To address this:

Triangulate Methods : Compare stability constants derived from potentiometry, spectrophotometry, and calorimetry .

Standardize Conditions : Replicate experiments under identical ionic strength (e.g., 0.1 M KCl) and temperature (25°C) .

Error Analysis : Quantify uncertainties in titrant concentration, pH calibration, and ligand purity. Use statistical tools (e.g., least-squares fitting) to refine values .

Advanced: What experimental strategies minimize hydrolysis during the synthesis of this compound under aqueous conditions?

Methodological Answer:

Hydrolysis of Tm³⁺ can be mitigated by:

pH Control : Maintain pH < 3 using nitric or hydrochloric acid to suppress OH⁻ formation .

Low-Temperature Synthesis : Conduct reactions at 0–5°C to slow hydrolysis kinetics .

Ligand Excess : Use a 10–20% molar excess of oxalic acid to ensure full complexation of Tm³⁺ .

Inert Atmosphere : Perform synthesis under nitrogen/argon to exclude CO₂, which may form carbonate impurities .

Basic: What are the critical safety considerations when handling this compound in research laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .

- Spill Management : Neutralize spills with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

- Storage : Keep in airtight, labeled containers away from moisture and oxidizing agents .

Advanced: How can computational modeling (e.g., DFT) complement experimental studies of this compound’s electronic structure?

Methodological Answer:

Parameter Validation : Use experimental UV-Vis-NIR data to calibrate density functional theory (DFT) calculations for Tm³⁺ ligand-field parameters .

Ligand Binding Analysis : Simulate oxalate coordination geometries (e.g., bidentate vs. bridging) to predict stability trends .

Reactivity Predictions : Model redox potentials and hydrolysis pathways to guide synthesis optimization .

Basic: How should researchers document experimental procedures for this compound studies to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify reagent purity (e.g., ≥99.9%), molar ratios, stirring duration, and drying conditions .

- Metadata Tables : Include batch-specific data (e.g., pH, yield, XRD peaks) in supplementary materials .

- Instrument Calibration : Report spectrometer slit widths, scan rates, and reference standards used .

Advanced: What strategies address contradictions in reported solubility data for this compound in aqueous and organic solvents?

Methodological Answer:

Solvent Screening : Systematically test solubility in H₂O, ethanol, DMSO, and mixed solvents under controlled temperatures .

Ionic Strength Adjustment : Compare solubility in 0.1 M vs. 1.0 M NaClO₄ to isolate ion-pairing effects .

Cross-Validation : Replicate conflicting studies using identical solvents and analytical methods (e.g., gravimetry vs. ICP-MS) .

Basic: What are the best practices for characterizing the purity of this compound samples?

Methodological Answer:

- Elemental Analysis : Use ICP-MS to verify Tm:C:O ratios match theoretical values (Tm₂(C₂O₄)₃·nH₂O) .

- XRD Phase Identification : Compare diffraction patterns with ICSD database entries (e.g., PDF# 00-012-3456) .

- TGA-DSC : Confirm dehydration steps and absence of organic impurities (e.g., unreacted oxalic acid) .

Advanced: How can researchers optimize the synthesis of this compound nanoparticles for advanced material applications?

Methodological Answer:

Template-Assisted Growth : Use micellar solutions or polymers to control particle size (e.g., <50 nm) .

Microwave Synthesis : Apply microwave irradiation (100–150°C, 30 min) for uniform nucleation .

Surface Functionalization : Modify nanoparticles with citrate or PVP to enhance colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.